Acetaminophen cysteine

Descripción general

Descripción

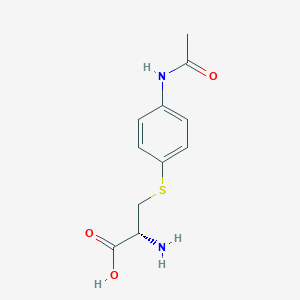

Identification and Characterization of Acetaminophen Cysteine Adducts

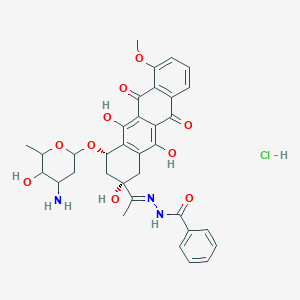

Description of Acetaminophen Cysteine Adducts Acetaminophen, a widely used analgesic and antipyretic, has been studied for its interaction with liver proteins, particularly in the context of its toxic effects. The major covalent adduct formed between acetaminophen and mouse liver proteins has been identified as 3-cystein-S-yl-4-hydroxyaniline. This compound is a result of the binding of acetaminophen's reactive metabolite, N-acetyl-p-benzoquinoneimine, to cysteine residues on proteins, indicating a Michael-type addition reaction. This adduct formation is a critical aspect of acetaminophen's hepatotoxicity, as it reflects the drug's propensity to form thioether adducts with proteins, especially those rich in free thiols .

Synthesis Analysis of Glutathione and Response to Acetaminophen In a related study, the synthesis rates of glutathione (GSH) and activated sulphate (PAPS) were examined in rat hepatocytes, particularly in response to cysteine and acetaminophen administration. The hepatocytes, depleted of GSH by diethyl maleate (DEM), showed an increase in GSH synthesis upon cysteine addition, even in the presence of a toxic concentration of acetaminophen. However, this increase in GSH synthesis did not correspond to an increase in the synthesis of acetaminophen-glutathione adducts (AA-GSH). The study suggests that cysteine's hepatoprotective effect against acetaminophen toxicity is primarily due to the enhanced reduction of the reactive metabolite N-acetyl-p-benzoquinoneimine back to acetaminophen, rather than increased conjugation with GSH .

Molecular Structure Analysis The molecular structure of the acetaminophen cysteine adduct, 3-cystein-S-yl-4-hydroxyaniline, indicates a direct interaction between the electrophilic metabolite of acetaminophen and the nucleophilic thiol group of cysteine. This interaction is likely a result of the high reactivity of N-acetyl-p-benzoquinoneimine, which seeks out the thiol groups on proteins to form stable thioether linkages .

Chemical Reactions Analysis The formation of the acetaminophen cysteine adduct involves a Michael-type addition reaction, where the electrophilic metabolite of acetaminophen reacts with the nucleophilic thiol group of cysteine residues. This reaction is selective and results in the covalent modification of proteins, which can lead to hepatotoxicity. The study of the effects of cysteine on GSH and PAPS synthesis rates in GSH-depleted rat hepatocytes further illustrates the complex interplay between acetaminophen metabolism and the body's detoxification pathways .

Physical and Chemical Properties Analysis While the specific physical and chemical properties of the acetaminophen cysteine adduct were not detailed in the provided papers, the identification of the adduct as 3-cystein-S-yl-4-hydroxyaniline suggests that it possesses properties characteristic of both acetaminophen and cysteine. The presence of the hydroxyl group and the thioether linkage would influence its solubility, reactivity, and interaction with biological molecules. The studies imply that the formation of such adducts can significantly alter the function of liver proteins and contribute to the toxicological profile of acetaminophen .

Aplicaciones Científicas De Investigación

Role in Acetaminophen Overdose and Antidote Efficacy

Acetaminophen cysteine, as part of N-acetylcysteine (NAC), plays a crucial role in treating acetaminophen overdose. It acts as a precursor for the synthesis of hepatic glutathione (GSH), which is depleted through drug conjugation during an overdose. This replenishment is essential for detoxifying the harmful metabolites of acetaminophen, thereby mitigating liver injury (Rushworth & Megson, 2014). Additionally, NAC can directly form an adduct with the toxic metabolite of acetaminophen, aiding in its neutralization and excretion (Lauterburg, Corcoran & Mitchell, 1983).

Applications Beyond Overdose Treatment

The therapeutic applications of acetaminophen cysteine extend beyond overdose treatment. It has been used in various infections, genetic defects, and metabolic disorders due to its role in replenishing GSH levels. This includes applications in HIV infection and chronic obstructive pulmonary disease (COPD) (Atkuri, Mantovani, Herzenberg & Herzenberg, 2007). Moreover, NAC, which includes acetaminophen cysteine, has demonstrated potential in treating infertility in patients with clomiphene-resistant polycystic ovary syndrome, as well as being investigated as a cancer chemopreventive agent (Millea, 2009).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of acetaminophen cysteine is crucial for its clinical application. Studies have detailed its role in the metabolism of acetaminophen, highlighting the formation of various metabolites through high-resolution liquid chromatography (Mrochek, Katz, Christie & Dinsmore, 1974). Additionally, research on morbidly obese patients has shown alterations in the metabolism of acetaminophen cysteine, indicating the need for tailored therapeutic approaches in different patient populations (van Rongen et al., 2016).

Novel Therapeutic Approaches

Exploration of new therapeutic approaches involving acetaminophen cysteine is ongoing. For instance, the development of fluorescence sensor probes using L-cysteine CdSe/ZnS quantum dots for the detection of acetaminophen indicates the potential for innovative diagnostic tools (Montaseri & Forbes, 2017). Moreover, research into alternative treatments for acetaminophen-induced hepatotoxicity, such as glycycoumarin and kaurenoic acid, suggests potential new roles for acetaminophen cysteine in liver protection strategies (Yan et al., 2018), (Marcondes-Alves et al., 2019).

Safety And Hazards

Direcciones Futuras

A study has shown that Acetaminophen cysteine can induce harmful cellular damage . This suggests that the harmful effects of cysteine-aminophenolic conjugates ought to be considered in the description of APAP or PAP toxicity . Another study has shown that the thermodynamics factors of Acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . This suggests that these results will make available valued information on the Thermodynamics behavior of Acetaminophen (AP), Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS) metabolites which can be used to recognize their behavior in the body and how they are metabolized .

Propiedades

IUPAC Name |

(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZXXYPCOKGXOE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214000 | |

| Record name | Acetaminophen cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaminophen cysteine | |

CAS RN |

64014-06-8 | |

| Record name | Acetaminophen-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64014-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

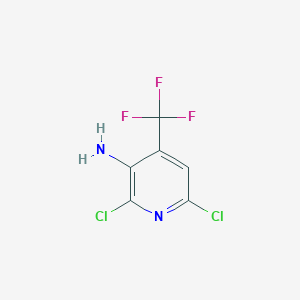

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

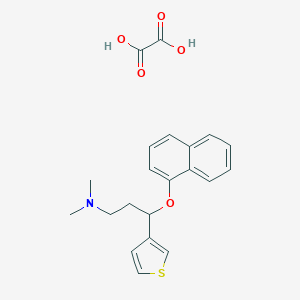

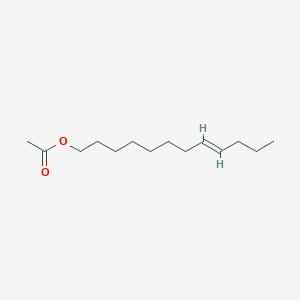

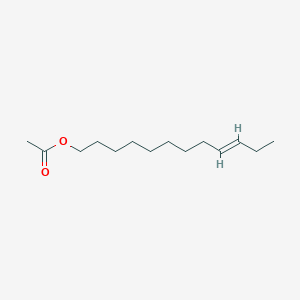

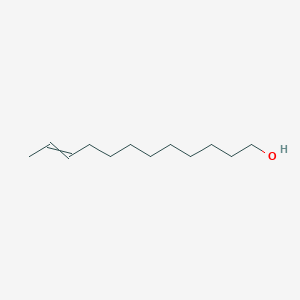

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)